Chymostatin

描述

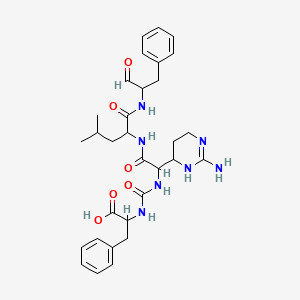

抑糜蛋白酶肽是一种具有生物活性的微生物来源肽,可作为蛋白酶抑制剂,对胰凝乳蛋白酶样丝氨酸蛋白酶具有选择性。 它是一种疏水性四肽醛的混合物,包含三个主要成分,分别标记为 A、B 和 C,它们仅在一个特定氨基酸上有所不同 。 抑糜蛋白酶肽以其对各种蛋白酶(包括胰凝乳蛋白酶、糜蛋白酶和溶酶体半胱氨酸蛋白酶,如组织蛋白酶 B、H 和 L)的强抑制效应而闻名 .

准备方法

抑糜蛋白酶肽由多种放线菌属物种自然产生,例如潮湿链霉菌和薰衣草链霉菌 。 抑糜蛋白酶肽的制备涉及从这些微生物来源中提取和纯化。 该化合物通常使用溶剂萃取法分离,然后采用色谱技术分离不同的成分 。 工业生产方法专注于优化发酵条件,以最大限度地提高微生物培养物中抑糜蛋白酶肽的产量 .

化学反应分析

抑糜蛋白酶肽会发生各种化学反应,包括氧化和还原。 抑糜蛋白酶肽末端的醛基易于氧化,这会影响其稳定性 。 这些反应中常用的试剂包括氧化剂(如过氧化氢)和还原剂(如硼氢化钠) 。 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,醛基的氧化会导致羧酸的形成 .

科学研究应用

作用机制

相似化合物的比较

生物活性

Chymostatin is a potent protease inhibitor derived from various actinomycete species, particularly Streptomyces hygroscopicus and Streptomyces lavendulae. It has garnered attention for its ability to inhibit a range of serine and cysteine proteases, making it a valuable tool in both research and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

This compound is a mixture of hydrophobic tetrapeptide aldehydes, primarily consisting of three components: A, B, and C. The composition is approximately 80% this compound A, 15% this compound B, and 5% this compound C. Each component differs by one amino acid, influencing its inhibitory properties against various proteases .

Mechanism of Action:

- Inhibition of Proteases: this compound is known to inhibit chymotrypsin-like serine proteinases and lysosomal cysteine proteinases such as cathepsins B, H, and L. It exhibits a weaker inhibitory effect on human leukocyte elastase .

- Specificity: The compound selectively inhibits proteolytic activities without significantly affecting protein synthesis. This specificity is crucial for potential applications in muscle atrophy prevention and tissue maintenance in vitro .

Muscle Proteolysis

This compound has been shown to reduce protein breakdown in muscle tissues significantly. In studies involving normal, denervated, and dystrophic muscles from rodents, this compound decreased protein breakdown by 20-40%. This effect was attributed to its action on specific cell proteinases rather than general inhibition of protein synthesis .

Antihypertensive Properties

A study investigated the effects of this compound as an antihypertensive agent in spontaneously hypertensive rats (SHR). Chronic administration (2 mg/kg/day) did not significantly affect blood pressure in young SHR; however, it was noted that other peptides administered alongside this compound exhibited more pronounced effects on renal morphology and blood pressure regulation during established hypertension phases .

Case Study 1: Muscle Atrophy Prevention

In a controlled experiment, this compound was administered to rodent models exhibiting muscle atrophy due to denervation. The results indicated that this compound effectively reduced the rate of muscle proteolysis without adversely affecting muscle protein synthesis. This suggests potential therapeutic applications for preventing muscle wasting in clinical settings.

Case Study 2: Inhibition of COVID-19 Mpro

Recent research highlighted the ability of this compound to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 15.81 µM. This finding positions this compound as a candidate for further investigation in antiviral therapies against COVID-19 .

Comparative Table of this compound Activity

| Protease | Inhibition Type | Affinity | Notes |

|---|---|---|---|

| Chymotrypsin | Strong | High | Effective at low concentrations |

| Cathepsin B | Strong | Moderate | Significant role in lysosomal degradation |

| Human leukocyte elastase | Weak | Low | Minimal inhibition observed |

| Chymotrypsin-like proteases | Strong | High | Selectively inhibited by this compound |

属性

IUPAC Name |

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXDGVXSWIXTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864183 | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-76-3, 9076-44-2 | |

| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。